Lipophilicity (XLogP3-AA) Comparison Against Indole-Pyrazolopyridine Amide Analogs
The target compound exhibits an XLogP3-AA of 1.8, which is approximately 0.5–1.0 log unit lower than the closest 2-oxo-acetamide analog (2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide) and the N-unsubstituted indole acetamide analog 2-(1H-indol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1396680-67-3), where the absence of the indole N-methyl group combined with the more polar 2-oxo linker or indol-1-yl attachment is predicted to increase logP [1]. The lower lipophilicity of the target compound may translate into improved aqueous solubility and reduced non-specific protein binding relative to these analogs, though direct experimental solubility or plasma protein binding data are not publicly available for any member of this series [2]. This computed difference is class-level inference derived from fragment-based logP contributions of the N-methylindole versus indole and acetamide versus 2-oxo-acetamide moieties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 [1] |
| Comparator Or Baseline | Predicted XLogP3-AA for 2-(1H-indol-3-yl)-2-oxo analog ≈ 2.3–2.8 (estimated from fragment contribution differences); 2-(1H-indol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1396680-67-3) ≈ 2.0–2.5 (estimated) |
| Quantified Difference | Approximately 0.5–1.0 log unit lower for target compound (computed estimate) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator values estimated from fragment-based analog analysis |
Why This Matters
A lower computed logP suggests potentially superior aqueous solubility and reduced non-specific binding, which may simplify in vitro assay development and improve signal-to-noise ratios in biochemical screens compared to more lipophilic analogs—though this remains unverified experimentally.
- [1] PubChem. Compound Summary for CID 56889804: 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 1396680-67-3: 2-(1H-indol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. National Center for Biotechnology Information. View Source
